molecular formula C10H12ClNO2 B2717608 N-Methyl-4-chloro-L-phenylalanine CAS No. 347851-70-1

N-Methyl-4-chloro-L-phenylalanine

Cat. No.: B2717608
CAS No.: 347851-70-1
M. Wt: 213.66
InChI Key: PVXYVWVFWHBBMH-VIFPVBQESA-N
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Description

N-Methyl-4-chloro-L-phenylalanine is a non-proteinogenic amino acid of significant interest in advanced pharmaceutical and biochemical research. It serves as a key building block in synthetic chemistry, particularly in the design and development of novel peptidomimetics. The incorporation of N-methylated amino acids into peptides is a established strategy to enhance key pharmacological properties, as these modifications can profoundly improve a compound's stability against proteolytic degradation and its membrane permeability . This makes derivatives like this compound valuable in the creation of potential blood-brain barrier shuttles and other bioactive molecules . The structure of this compound combines two modifications: N-methylation at the amine group and a chloro-substitution at the para position of the phenyl ring. This unique structure provides a versatile scaffold for chemical exploration. The compound is supplied with high chemical purity and excellent enantiomeric excess, ensuring consistency and reliability for sensitive research applications. It is critical for researchers to note that this product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXYVWVFWHBBMH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Methyl 4 Chloro L Phenylalanine

Classical Organic Synthesis Approaches for N-Methylation and Halogenation

The chemical synthesis of N-Methyl-4-chloro-L-phenylalanine involves a multi-step process that requires careful control over stereochemistry and regiochemistry to obtain the desired isomer.

Stereoselective Synthesis of the L-Enantiomer

The synthesis of the L-enantiomer of this compound typically starts with the commercially available L-phenylalanine or a derivative thereof. One common strategy involves the N-methylation of a protected form of 4-chloro-L-phenylalanine. For instance, N-tert-butyloxycarbonyl-L-4-chlorophenylalanine can be N-methylated using reagents like sodium hydride and methyl iodide. acs.org This approach preserves the stereochemistry at the alpha-carbon.

Another classical method is the nucleophilic displacement of an optically active α-bromo acid. This involves the diazotization of the parent amino acid to create the α-bromo acid, which then reacts with methylamine (B109427) to yield the N-methylated product with the desired L-configuration. monash.edu Reductive amination offers another pathway, where a chiral precursor is reacted with methylamine and a reducing agent. For example, a chiral morpholine (B109124) template has been used to construct various N-methylamino acids. monash.edu

The Fukuyama amine synthesis is another versatile method. This involves the reaction of an amino acid ester hydrochloride with 2-nitrobenzenesulfonyl chloride, followed by methylation of the resulting sulfonamide, and subsequent deprotection to yield the N-methylated amino acid. asianpubs.org

Regioselective Chlorination Strategies

Achieving chlorination specifically at the para- (4-) position of the phenyl ring is crucial. Direct electrophilic chlorination of L-phenylalanine often results in a mixture of ortho, meta, and para isomers, with low regioselectivity. To overcome this, strategies involving directing groups or specific catalysts are employed. For instance, using certain Lewis acid catalysts can enhance para-selectivity during electrophilic aromatic substitution. acs.org

An alternative is to start with a pre-chlorinated precursor, such as 4-chlorobenzaldehyde, and build the amino acid side chain. However, this often requires more complex synthetic routes. For direct chlorination of the phenyl ring in phenylacetic acid and its analogues, a combination of catalytic phosphorus trichloride (B1173362) (PCl3) and trichloroisocyanuric acid (TCCA) under solvent-free conditions has been shown to be effective, particularly for substrates with electron-withdrawing or weakly electron-donating groups.

Enzymatic and Biotechnological Production Pathways

Biotechnological methods offer a greener and often more selective alternative to classical chemical synthesis. These approaches leverage the specificity of enzymes to catalyze desired reactions under mild conditions.

Biocatalytic Methylamination of Phenylpyruvate Precursors

Enzymatic reductive amination is a promising route for the synthesis of N-methylated amino acids. The enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida has been identified as a key biocatalyst. researchgate.net This enzyme catalyzes the NADPH-dependent reductive amination of α-keto acids with alkylamines, including the reaction of phenylpyruvate with methylamine to form N-methyl-L-phenylalanine. researchgate.netmanchester.ac.uk This enzymatic system has been shown to produce N-methyl-L-phenylalanine with high yield (98%) and excellent enantiomeric excess (>99%). researchgate.net The substrate scope of NMAADH includes various pyruvate (B1213749) derivatives, suggesting its potential applicability to 4-chloro-phenylpyruvate for the direct synthesis of this compound. manchester.ac.uk

The table below summarizes the relative activity of Pseudomonas putida NMAADH with phenylpyruvate and different amine donors.

Amine DonorRelative Activity (%)
Methylamine100
Ethylamine25.1
Propylamine8.2
Butylamine4.9
Spermidine2.5
Data sourced from Mihara et al., 2005. manchester.ac.uk

Metabolic Engineering for Enhanced Biosynthesis

Metabolic engineering of microorganisms like Corynebacterium glutamicum has been explored for the de novo production of N-methylated amino acids from simple carbon sources like glucose. nih.gov By engineering the metabolic pathways to enhance the production of a specific precursor and introducing the necessary enzyme for the final conversion, a whole-cell biocatalyst can be created.

A study demonstrated the production of N-methylphenylalanine by engineering C. glutamicum to accumulate phenylpyruvate and expressing a variant of the DpkA enzyme (an NMAADH) from Pseudomonas putida. nih.gov This engineered strain was able to produce N-methylphenylalanine at a titer of 0.73 ± 0.05 g/L with a yield of 0.052 g per gram of glucose in a minimal medium. nih.gov This proof-of-concept suggests that by feeding the engineered microbial system with a chlorinated precursor or by incorporating a halogenase enzyme into the pathway, the biosynthesis of this compound could be achieved.

The following table presents the production parameters of N-methylphenylalanine (NMePhe) by the engineered C. glutamicum strain.

ParameterValue
Titer0.73 ± 0.05 g/L
Volumetric Productivity0.01 g/L/h
Yield (on glucose)0.052 g/g
Data from Kerbs et al., 2021. nih.gov

Strategies for N-Terminal Protection and C-Terminal Activation in Peptide Synthesis

The incorporation of this compound into a peptide chain requires standard, yet carefully chosen, protection and activation strategies to ensure efficient coupling and prevent side reactions.

The C-terminal carboxylic acid must be activated to facilitate the formation of the peptide bond. Due to the steric hindrance of the N-methyl group, standard coupling reagents may be less effective. frontiersin.org More potent coupling reagents are often required to achieve high yields.

The table below lists some coupling reagents that have been found to be effective for coupling N-methylated amino acids.

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - An aminium-based reagent that is highly effective for coupling sterically hindered amino acids. frontiersin.org
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) - A phosphonium-based reagent often used for difficult couplings. frontiersin.org
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) - Particularly effective for coupling N-methylated amino acids. frontiersin.org
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) - A more reactive phosphonium (B103445) salt. frontiersin.org
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) - Has been utilized for N-methyl amino acid coupling. frontiersin.org

The choice of coupling reagent and conditions must be carefully optimized to minimize racemization and ensure the complete incorporation of the this compound residue into the growing peptide chain.

Role of Boc-Protection in Peptide Chemistry

In the realm of peptide synthesis, the strategic protection of reactive functional groups is paramount to ensure the orderly and specific formation of amide bonds. For this compound, the tert-butyloxycarbonyl (Boc) group serves as a crucial temporary shield for the N-terminal methylamino group. chemimpex.compeptide.com This protection is fundamental for several reasons:

Prevention of Unwanted Reactions: The primary role of the Boc group is to decrease the nucleophilicity of the nitrogen atom, thereby preventing it from participating in undesired side reactions. Without protection, the amine could self-polymerize or react out of sequence during the activation of the carboxyl group. peptide.com

Directional Peptide Synthesis: Boc-protection allows for a directional and controlled elongation of the peptide chain. With the amine protected, the carboxyl group of Boc-N-Methyl-4-chloro-L-phenylalanine can be selectively activated and coupled to the free amino group of another amino acid residue. chemimpex.com Following the coupling step, the Boc group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the N-methylamino group for the next coupling reaction in the sequence. asianpubs.orgmonash.edu

The use of Boc-N-Methyl-4-chloro-L-phenylalanine is a cornerstone of the Boc/Bzl strategy in solution-phase or solid-phase peptide synthesis, where its acid-labile nature allows for orthogonal deprotection schemes in the presence of other protecting groups. peptide.com

Coupling Reagent Compatibility in this compound Derivatization

The formation of a peptide bond involving an N-methylated amino acid like this compound is often more challenging than with its non-methylated counterpart. The steric hindrance imposed by the N-methyl group can significantly slow down the rate of acylation. This makes the choice of coupling reagent critical to achieve efficient and racemization-free bond formation.

A variety of modern coupling reagents have been developed to overcome the challenge of sterically hindered couplings. These are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can be used, but they often require the addition of a nucleophilic auxiliary such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com The additive forms an active ester intermediate that then reacts with the amine, which can help to improve yields and suppress racemization. peptide.com

Phosphonium Salts: This class of reagents is highly effective for difficult couplings. (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) is noted as being particularly effective for coupling N-protected N-methyl amino acids. peptide.com Other related phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are also powerful reagents used for synthesizing peptides containing N-methylated residues, including N-methyl-phenylalanine analogs. researchgate.net

Uronium/Aminium Salts: Reagents such as HBTU, TBTU, and HATU are widely used due to their high efficiency and rapid reaction times. peptide.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often preferred as it is known to react faster and with less epimerization during challenging coupling reactions. peptide.com

The selection of the optimal reagent depends on the specific reaction conditions, including the coupling partner and whether the synthesis is performed in solution or on a solid support.

Table 1: Compatibility of Coupling Reagents with N-Methylated Amino Acids

Reagent Class Example Reagent Suitability for this compound Key Characteristics
Carbodiimides DIC/HOBt Moderate Commonly used, cost-effective; may require longer reaction times for hindered couplings. peptide.com
Phosphonium Salts PyAOP High Especially effective for coupling N-methyl amino acids due to high reactivity. peptide.com
Phosphonium Salts PyBOP/PyBrOP High Powerful reagents for sterically demanding couplings and for reducing racemization. researchgate.net
Uronium Salts HATU High Reacts quickly with low rates of racemization, making it suitable for difficult sequences. peptide.com

Synthesis of this compound-Containing Peptides and Analogs

The synthesis of peptides incorporating this compound follows the general principles of solid-phase or solution-phase peptide synthesis, leveraging the protected monomer and specialized coupling reagents discussed previously. The process allows for the creation of novel peptide analogs where this specific residue is strategically placed to modulate biological activity. asianpubs.orgmdpi.com

A typical synthetic cycle for adding an this compound residue to a growing peptide chain (represented as H₂N-Peptide) would involve the following steps:

Activation and Coupling: The carboxylic acid of Boc-N-Methyl-4-chloro-L-phenylalanine is activated using a suitable coupling reagent (e.g., HATU or PyAOP) in the presence of a tertiary base like diisopropylethylamine (DIEA). This activated species is then reacted with the free N-terminus of the peptide chain to form the new peptide bond. researchgate.net

Deprotection: The N-terminal Boc group of the newly incorporated residue is removed using an acidic agent, most commonly trifluoroacetic acid (TFA) diluted in a solvent like dichloromethane (B109758) (DCM). This exposes the N-methylamino group for the subsequent coupling step. mdpi.com

Iteration: These steps of coupling and deprotection are repeated to elongate the peptide chain to the desired length.

This methodology can be used to synthesize a wide array of peptide analogs. For instance, in the synthesis of analogs of the cyclic peptide galaxamide, various D-amino acids, including 4-Chloro-D-Phenylalanine, were incorporated to probe structure-activity relationships. mdpi.com A similar strategy can be applied to create analogs containing this compound, where it might replace a natural phenylalanine residue to enhance resistance to proteolytic degradation. nih.gov

Table 2: Illustrative Scheme for Peptide Analog Synthesis

Step Precursor 1 (Protected Amino Acid) Precursor 2 (Peptide Chain) Key Reagents Product
1. Coupling Boc-N-Me-Phe(4-Cl)-OH H₂N-Leu-Resin HATU, DIEA Boc-N-Me-Phe(4-Cl)-Leu-Resin
2. Deprotection - Boc-N-Me-Phe(4-Cl)-Leu-Resin TFA, DCM H₂N-N-Me-Phe(4-Cl)-Leu-Resin
3. Next Coupling Boc-Ala-OH H₂N-N-Me-Phe(4-Cl)-Leu-Resin HATU, DIEA Boc-Ala-N-Me-Phe(4-Cl)-Leu-Resin

This systematic approach enables the precise insertion of this compound into a peptide sequence, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.

Molecular Interactions and Mechanistic Biochemical Investigations of N Methyl 4 Chloro L Phenylalanine

Ligand-Macromolecule Binding Studies

Detailed experimental data on the binding of N-Methyl-4-chloro-L-phenylalanine to macromolecular targets is scarce. While its structural analogue, pCPA, is known to interact with the active sites of certain enzymes, specific binding affinities and engagement with receptor domains for the N-methylated compound are not well-documented.

Interaction with Enzyme Active Sites

Engagement with Receptor Binding Domains

There is a lack of specific research on the direct interaction of this compound with receptor binding domains. While L-phenylalanine itself can act as a competitive antagonist at the glycine-binding site of NMDA receptors and the glutamate-binding site of AMPA receptors, it is unknown how N-methylation and chlorination of the phenyl ring affect these interactions. The structural modifications would likely alter the compound's affinity and selectivity for various receptor subtypes, but empirical evidence is needed to confirm any such effects.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The primary enzymatic target of the parent compound, pCPA, is tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. tocris.commedchemexpress.com However, specific kinetic data for the inhibitory effects of this compound on TPH isoforms or other enzymes is not well-established.

Impact on Tryptophan Hydroxylase Isoforms

While p-chlorophenylalanine is a known irreversible inhibitor of tryptophan hydroxylase (TPH), leading to the depletion of serotonin, specific IC50 values or the mechanism of inhibition for this compound against TPH1 and TPH2 isoforms are not reported in the available literature. tocris.comnih.gov The methylation of the amino group could potentially alter the binding affinity and inhibitory potency compared to pCPA. Studies on related compounds have shown that even minor structural changes can significantly impact inhibitory activity. For instance, a novel inhibitor, p-ethynylphenylalanine, was found to be a more potent and specific inhibitor of TPH than pCPA. nih.gov

Modulation of Other Amino Acid Metabolizing Enzymes

Information regarding the specific effects of this compound on other amino acid metabolizing enzymes, such as phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH), is not available. The parent compound, pCPA, has been shown to inhibit PAH. nih.gov Furthermore, studies on other phenylalanine analogues have demonstrated varying effects on these enzymes. For example, p-ethynylphenylalanine showed little to no inhibitory activity towards tyrosine hydroxylase or phenylalanine hydroxylase. nih.gov The impact of N-methylation on the selectivity and potency of 4-chloro-L-phenylalanine towards these enzymes remains an area for future investigation.

Influence on Intracellular Biochemical Pathways

The influence of this compound on intracellular biochemical pathways is largely uncharacterized. It is known that pCPA can inhibit the initial cellular uptake of various large neutral amino acids. nih.gov This suggests that this compound might also interact with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids like phenylalanine across cell membranes. d-nb.info However, direct evidence of such interactions and their downstream consequences on intracellular signaling or metabolic pathways is currently lacking. The parent compound, pCPA, has been observed to affect the concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the brain, in addition to its primary effect on serotonin. nih.gov

Perturbation of Serotonin Biosynthesis Pathways

This compound is structurally related to para-chlorophenylalanine (PCPA), a well-documented and potent inhibitor of serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. medchemexpress.comnih.govsigmaaldrich.comwikipedia.orgtargetmol.com PCPA acts as a selective, irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan in the serotonin synthesis pathway. wikipedia.orgmedchemexpress.comforlabs.co.uk It is a nonspecific antagonist of both TPH isoforms, TPH1 and TPH2. medchemexpress.comtargetmol.com The inhibitory action of PCPA leads to a significant, long-lasting depletion of serotonin levels in the brain and peripheral tissues. nih.govforlabs.co.uknih.gov

Effects on Protein Synthesis and Modification

The cellular machinery for protein synthesis can sometimes incorporate non-canonical amino acids, especially if they are structurally similar to the 20 proteinogenic amino acids. cambridge.org Studies have demonstrated that various modified phenylalanines, including those with ring substitutions like chloro- and methyl- groups, can be incorporated into proteins during cell-free protein synthesis. rsc.org

Specifically, research has shown that N-methylated amino acids, including N-methyl phenylalanine, can be incorporated into peptides and proteins, although the efficiency can vary. acs.orgnih.gov The incorporation of N-methylated residues is often less efficient than their canonical counterparts due to the steric hindrance of the methyl group, which can affect the aminoacylation of tRNA and the subsequent steps in ribosomal peptide bond formation. acs.org The presence of the 4-chloro substituent on the phenyl ring further modifies the structure, but chlorinated amino acids have also been successfully incorporated into proteins. rsc.org Therefore, it is plausible that this compound could be translationally incorporated into polypeptide chains, leading to modified proteins with altered structure, stability, and function. The introduction of N-methyl groups into peptides is known to confer resistance to proteolytic degradation, a property that is highly valuable in peptide drug design. asianpubs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the specific chemical features of a molecule like this compound contribute to its biological activity. By dissecting the roles of its constituent parts—the L-phenylalanine core, the N-methyl group, and the 4-chloro substituent—researchers can rationalize its mechanism of action and design new molecules with tailored properties.

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of a molecule is a key determinant of its ability to interact with biological targets such as enzymes and receptors. The introduction of an N-methyl group significantly constrains the conformational flexibility of an amino acid residue within a peptide chain. researchgate.netbenthamdirect.com Unlike a standard secondary amide bond, the tertiary amide bond formed by an N-methylated amino acid lacks a hydrogen bond donor and has a lower energy barrier for cis-trans isomerization. nih.govmdpi.com This restriction of the peptide backbone's rotational freedom (phi and psi angles) can stabilize specific secondary structures, such as β-turns. researchgate.net

Conformational studies on N-methylated cyclic dipeptides derived from phenylalanine have provided insight into these structural effects. acs.org For this compound, this conformational restriction is expected to pre-organize the molecule into a limited set of shapes. This pre-organization can be advantageous if one of the allowed conformations closely matches the binding site of a target protein, potentially increasing binding affinity and bioactivity. Conversely, if the conformational constraints prevent the molecule from adopting the necessary shape for binding, a decrease in activity would be observed. The correlation between a constrained conformation and bioactivity is a central principle in the design of peptidomimetics and other therapeutic agents. bohrium.com

Impact of N-Methyl and Chloro Substitutions on Molecular Recognition

Both the N-methyl and the 4-chloro groups play distinct and significant roles in the molecular recognition of this compound by its biological targets.

Impact of Chloro Substitution: The substitution of a hydrogen atom with a chlorine atom at the para position of the phenyl ring introduces several changes. Chlorine is an electron-withdrawing group and is larger than hydrogen, which alters the size, shape, and electronic profile of the aromatic ring. In SAR studies of various biologically active peptides and small molecules, a para-chloro substitution on a phenylalanine residue has often been found to be a favorable modification that can enhance binding affinity. nih.gov This enhancement can be attributed to favorable hydrophobic or van der Waals interactions within a specific pocket of the binding site. The altered electronics of the ring can also influence π-π stacking or cation-π interactions with the target protein.

Computational Chemistry and Molecular Modeling Approaches

Computational methods serve as a powerful complement to experimental studies, providing insights into molecular interactions at an atomic level. Techniques like molecular docking can predict and analyze the binding of ligands to their protein targets, guiding the rational design of new compounds.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.com For this compound, docking simulations could be employed to predict its binding mode within the active site of enzymes like tryptophan hydroxylase (TPH). mdpi.com

In a typical docking study, a high-resolution crystal structure of the target protein (e.g., human TPH1) is used as the receptor. mdpi.comtandfonline.com The three-dimensional structure of the ligand, this compound, is generated and optimized. The docking software then systematically explores possible binding poses of the ligand within the specified binding site of the protein, calculating a "docking score" for each pose to estimate the binding affinity.

These simulations can reveal:

Predicted Binding Energy: A lower binding energy suggests a more stable protein-ligand complex.

Key Interactions: The specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. researchgate.net

Role of Substituents: How the N-methyl and 4-chloro groups contribute to binding. For instance, docking could show the chloro-phenyl group fitting into a hydrophobic pocket and whether the N-methyl group causes any steric clashes or favorable contacts. mdpi.com

While no specific docking studies for this compound are prominently published, studies on related phenylalanine analogs and TPH inhibitors have successfully used this approach to understand structure-activity relationships and guide the optimization of inhibitor potency and selectivity. mdpi.comtandfonline.comnih.gov

Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Biological Role
This compoundC₁₀H₁₂ClNO₂213.66Putative Tryptophan Hydroxylase Inhibitor
para-Chlorophenylalanine (PCPA)C₉H₁₀ClNO₂199.63Irreversible Tryptophan Hydroxylase Inhibitor wikipedia.org
L-PhenylalanineC₉H₁₁NO₂165.19Proteinogenic Amino Acid
Serotonin (5-HT)C₁₀H₁₂N₂O176.22Neurotransmitter; Biosynthesis is inhibited by PCPA
L-TryptophanC₁₁H₁₂N₂O₂204.23Precursor for Serotonin Biosynthesis

Table 2: Effects of N-Methylation and Chloro-Substitution on Molecular Properties

ModificationProperty AffectedGeneral Consequence for Bioactivity
N-Methylation Conformational FlexibilityDecreased; stabilizes specific conformations (e.g., β-turns) researchgate.net
Hydrogen BondingEliminates N-H donor, altering molecular recognition researchgate.net
LipophilicityIncreased, potentially improving membrane permeability asianpubs.org
Proteolytic StabilityIncreased resistance to enzymatic degradation nih.gov
4-Chloro Substitution Size and ShapeIncreased steric bulk on the phenyl ring
Electronic PropertiesElectron-withdrawing; alters ring's electrostatic potential
HydrophobicityIncreased, can enhance binding to hydrophobic pockets nih.gov

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations serve as a powerful tool to elucidate the electronic properties of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For this compound, such calculations, primarily employing Density Functional Theory (DFT), are crucial for understanding how the interplay of N-methylation and chlorination of the phenyl ring influences its electronic structure.

Detailed research findings from computational studies on related phenylalanine derivatives provide a framework for understanding the electronic characteristics of this compound. Studies on various substituted phenylalanine derivatives have shown that modifications to the parent molecule significantly alter its electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. researchgate.net

A key aspect of this compound is the N-methylation of the amino acid backbone. Computational studies on a range of amino acids, including phenylalanine, have demonstrated that N-methylation consistently leads to an increase in the energy of the HOMO (making it less negative) and a decrease in the HOMO-LUMO energy gap. nih.govrsc.org A higher HOMO energy suggests that the molecule is more willing to donate electrons, thus potentially increasing its reactivity in certain chemical reactions. The smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state to an excited state, which can influence the molecule's spectroscopic properties and chemical reactivity. nih.govrsc.org

The presence of a chlorine atom at the para-position of the phenyl ring also profoundly impacts the electronic properties. Halogenation of aromatic rings is known to affect the electron distribution and electrostatic potential of the molecule. Theoretical studies on halogenated amino acids have provided insights into how these substitutions can modulate intermolecular interactions. researchgate.net The chlorine atom, being electronegative, can withdraw electron density from the phenyl ring through an inductive effect, while also participating in halogen bonding, which can be a significant non-covalent interaction in biological systems. researchgate.net

While specific quantum chemical calculation data for this compound is not extensively available in the public literature, the expected electronic properties can be inferred from the individual effects of N-methylation and para-chlorination on the phenylalanine scaffold. The combination of these two modifications is anticipated to result in a unique electronic profile compared to unsubstituted L-phenylalanine.

Below is an interactive data table summarizing the general trends observed in the electronic properties of phenylalanine derivatives upon N-methylation and halogenation, based on computational studies of similar molecules.

Interactive Data Table: Predicted Effects of Substitutions on the Electronic Properties of Phenylalanine Derivatives

PropertyEffect of N-MethylationEffect of 4-ChlorinationPredicted Net Effect on this compound
HOMO Energy Increase nih.govrsc.orgDecrease (due to inductive withdrawal)The net effect will be a balance between the electron-donating effect of the methyl group on the nitrogen and the electron-withdrawing effect of the chlorine on the phenyl ring.
LUMO Energy Decrease nih.govrsc.orgDecrease (due to increased electrophilicity)A general decrease is expected.
HOMO-LUMO Gap Decrease nih.govrsc.orgThe effect can vary, but often leads to a smaller gap.A smaller HOMO-LUMO gap compared to L-phenylalanine is anticipated, suggesting increased reactivity.
Dipole Moment Increase nih.govrsc.orgIncreaseA significant dipole moment is expected due to the presence of both the polar N-H and C-Cl bonds.
Polarizability Increase nih.govrsc.orgIncreaseAn overall increase in polarizability is predicted.

It is important to emphasize that the values and trends in the table are illustrative and based on general observations from related compounds. Rigorous quantum chemical calculations on this compound would be necessary to determine its precise electronic properties and to create a detailed map of its molecular orbitals and electrostatic potential surface. Such studies would provide a more definitive understanding of its molecular interactions and mechanistic biochemical behavior.

Preclinical Research Applications in in Vitro and in Vivo Models

Cell-Based Assays for Investigating Cellular Processes

In vitro cell-based assays provide a controlled environment to dissect the molecular mechanisms through which N-Methyl-4-chloro-L-phenylalanine and its analogs exert their effects. These studies are foundational for understanding their impact on cellular functions.

Research using cell lines, such as mouse neuroblastoma cells, has been instrumental in elucidating how phenylalanine analogs interfere with cellular metabolism. Studies on p-chlorophenylalanine (PCPA), a close, non-methylated analog of this compound, have shown significant effects on the transport of other amino acids. In mouse neuroblastoma cell lines, PCPA was found to inhibit the initial cellular uptake of several large neutral amino acids. nih.gov However, it did not affect the flux of amino acids already present within the cell, suggesting a primary effect on transport mechanisms rather than intracellular amino acid pool dynamics. nih.gov This competitive inhibition is a key aspect of its function in research, allowing for the controlled study of amino acid transporter systems, which are crucial for cell growth and are often dysregulated in diseases like cancer. mdpi.commdpi.com

Cell LineCompound StudiedKey Findings on Amino Acid Uptake
Mouse Neuroblastomap-Chlorophenylalanine (PCPA)Inhibited the initial cellular uptake of various large neutral amino acids. nih.gov
Mouse Neuroblastomap-Chlorophenylalanine (PCPA)Did not alter the flux of existing intracellular amino acid pools. nih.gov
Human Cancer Cell LinesGeneral Phenylalanine AnalogsUsed to probe the high demand for amino acids via transporters like LAT1. mdpi.com

The impact of phenylalanine analogs on protein synthesis has also been a subject of investigation. In studies with p-chlorophenylalanine, while the compound was observed to be toxic and inhibit the growth of neuroblastoma cells, its direct effect on protein synthesis was nuanced. nih.gov In vivo administration led to an increase in cellular monoribosomes, yet it did not significantly affect poly(U)-directed protein synthesis in a cell-free in vitro system. nih.gov Crucially, PCPA did not compete with phenylalanine or tyrosine for the aminoacylation of tRNA, meaning it was not incorporated into newly synthesized proteins. nih.gov This characteristic is vital for its use as a specific metabolic inhibitor rather than a molecule that would introduce structural abnormalities into proteins.

SystemCompound StudiedEffect on Protein Synthesis MachineryOutcome
Mouse Neuroblastoma (in vivo)p-Chlorophenylalanine (PCPA)Increased cell monoribosomes by 42%. nih.govDisruption of ribosome assembly. nih.gov
Cell-free (in vitro)p-Chlorophenylalanine (PCPA)No significant effect on poly(U)-directed protein synthesis. nih.govDoes not directly halt the translation process. nih.gov
Mouse Neuroblastomap-Chlorophenylalanine (PCPA)Did not compete for aminoacylation of tRNA with Phenylalanine or Tyrosine. nih.govNot incorporated into nascent polypeptide chains. nih.gov

Application in Animal Models for Systems Biology Research

Animal models are indispensable for understanding the integrated physiological effects of compounds. This compound analogs have been particularly valuable in neuroscience and metabolic research.

The most prominent use of 4-chloro-L-phenylalanine (L-PCPA) in rodent models is as a specific inhibitor of serotonin (B10506) (5-HT) synthesis. mdpi.com It irreversibly blocks tryptophan hydroxylase (TPH), the rate-limiting enzyme in the 5-HT biosynthetic pathway. mdpi.com This effect has been leveraged in numerous studies to deplete brain serotonin levels, thereby allowing researchers to investigate the role of the serotonergic system in a wide range of physiological and behavioral processes. mdpi.comnih.govnih.govfrontiersin.org For instance, PCPA has been used in rats and mice to study the contribution of serotonin to locomotor activity, the mechanisms of action of 5-HT receptor agonists, and the pathophysiology of reflex seizures. nih.govfrontiersin.org Studies have shown that PCPA administration can reduce serotonin levels by over 90%, providing a powerful tool for dissecting the function of this critical neurotransmitter system. mdpi.com

Animal ModelCompound UsedBiological TargetResearch ApplicationKey Finding
Rats4-chloro-DL-phenylalanine (PCPA)Tryptophan Hydroxylase (TPH)Investigating memory reconsolidation. mdpi.comSerotonin depletion can interfere with memory processes. mdpi.com
Mice (DBA/2)p-chlorophenylalanine (PCPA)Tryptophan Hydroxylase (TPH)Studying genetic reflex seizures and SUDEP models. frontiersin.orgReduced 5-HT neurotransmission can protect against audiogenic seizures. frontiersin.org
Rats (preweanling)4-chloro-DL-phenylalanine methyl ester (PCPA)Tryptophan Hydroxylase (TPH)Assessing the role of dopamine (B1211576) in 5-HT agonist-induced locomotor activity. nih.govPCPA-induced 5-HT depletion helps differentiate serotonergic vs. dopaminergic effects. nih.gov
Mice4-chloro-DL-phenylalanine methyl ester (PCPA)Tryptophan Hydroxylase (TPH)Examining the role of serotonin in modulating enteric pathogen virulence. nih.govPCPA-treated mice showed decreased luminal serotonin and increased susceptibility to C. rodentium infection. nih.gov

Phenylalanine analogs are also employed to create animal models of metabolic diseases, such as phenylketonuria (PKU), which is caused by deficient phenylalanine hydroxylase activity. nih.gov By inhibiting this enzyme, compounds like p-chlorophenylalanine can induce a state of hyperphenylalaninemia, mimicking the biochemical conditions of PKU. nih.gov These models are crucial for studying the downstream consequences of metabolic disruption. For example, research has explored the effect of p-chlorophenylalanine on glucose uptake in the brains of young rats as a way to understand the neurological deficits seen in PKU. nih.gov Such studies help to clarify how perturbations in one metabolic pathway can have cascading effects on others, like cerebral energy metabolism.

Development of Research Tools and Probes Incorporating this compound

The unique structure of this compound makes it, and its derivatives, valuable as building blocks for more complex research tools. The Boc-protected form, Boc-N-methyl-4-chloro-L-phenylalanine, is widely used in peptide synthesis. chemimpex.com Its incorporation into peptides can enhance stability and create specific pharmacological profiles, making it useful for developing novel enzyme inhibitors or therapeutic agents. chemimpex.com This derivative is a key component in drug discovery and medicinal chemistry, allowing for the creation of targeted probes to study protein-protein interactions and enzyme activities. chemimpex.comscbt.com Furthermore, related chlorinated phenylalanine compounds, such as L-2-chlorophenylalanine, are used as internal standards in metabolomics research, highlighting their utility in analytical biochemistry for ensuring data accuracy and reliability. spandidos-publications.commdpi.com

DerivativeApplication AreaSpecific Use
Boc-N-methyl-4-chloro-L-phenylalaninePeptide SynthesisServes as a building block for creating bioactive peptides with enhanced stability. chemimpex.com
Boc-N-methyl-4-chloro-L-phenylalanineDrug DevelopmentUsed to design novel drugs and enzyme inhibitors. chemimpex.com
Boc-N-methyl-4-chloro-L-phenylalanineProteomics ResearchEmployed in the synthesis of probes for studying protein interactions. chemimpex.comscbt.com
L-2-chlorophenylalanineMetabolomicsUsed as an internal standard for quality control in mass spectrometry analysis. spandidos-publications.commdpi.com

Advanced Analytical and Characterization Techniques for Research on N Methyl 4 Chloro L Phenylalanine

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of N-Methyl-4-chloro-L-phenylalanine. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecule's chemical environment.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their connectivity and spatial arrangement. The aromatic protons on the 4-chlorophenyl ring typically appear as a set of doublets in the aromatic region of the spectrum. The protons of the amino acid backbone, including the α-proton, the β-protons, and the N-methyl protons, exhibit characteristic resonances. The coupling between the α- and β-protons can provide conformational information about the side chain.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the amino acid core and N-methyl group. nih.gov Advanced NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete bonding network and confirm the structure definitively. ipb.pt

Furthermore, quantitative ¹H NMR (qNMR) is a valuable method for determining the absolute purity of a sample. orgsyn.org By integrating the signal of the analyte against a certified internal standard of known concentration, a precise and accurate purity value can be calculated without the need for a specific reference standard of the compound itself.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~175
α-Carbon (CH) ~60
β-Carbon (CH₂) ~38
N-Methyl (CH₃) ~32
Aromatic C-Cl ~133
Aromatic C-H ~130, ~129
Aromatic C-ipso ~136

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₂ClNO₂, yielding a monoisotopic mass of approximately 213.056 Da. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In a typical mass spectrum, the compound will show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M and M+2 peaks.

Fragmentation of the parent ion in the mass spectrometer provides valuable structural clues. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as CO₂) and cleavage of the Cα-Cβ bond. The fragmentation pattern can be analyzed to confirm the identity of the amino acid core and the substituted phenyl ring. Tandem mass spectrometry (MS/MS) can be employed to isolate a precursor ion and induce fragmentation, which helps in lowering detection limits and unambiguously identifying the compound in complex mixtures. csusb.edu

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₀H₁₂ClNO₂ nih.gov
Molecular Weight (average) 213.66 g/mol nih.gov
Monoisotopic Mass 213.0556563 Da nih.gov
Primary Fragmentation Ion [M-COOH]⁺ N/A

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. libretexts.org Key expected absorptions include a broad O-H stretch from the carboxylic acid group, a C=O stretch from the carbonyl group, N-H stretching from the secondary amine, C-H stretches from the aromatic and aliphatic portions, and a C-Cl stretch from the chlorophenyl group. libretexts.orgresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Approximate Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300–2500 (broad)
N-H Stretch (Secondary Amine) 3350–3310
C-H Stretch (Aromatic) 3100–3000
C-H Stretch (Aliphatic) 3000–2850
C=O Stretch (Carboxylic Acid) 1760–1690
C=C Stretch (Aromatic Ring) 1600–1475
C-Cl Stretch 850–550

Source: General IR correlation tables. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic chromophore. The 4-chlorophenyl group in this compound is expected to exhibit characteristic absorption maxima in the UV region. Aromatic amino acids like phenylalanine typically show absorption peaks around 260 nm. researchgate.net The presence of the chlorine substituent and the N-methyl group may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted phenylalanine. Second-derivative UV-Vis spectroscopy can be a powerful tool to resolve overlapping spectral features and better distinguish the fine structure of the aromatic absorption bands. thermofisher.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and quantifying this compound. forlabs.co.ukchemimpex.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water, acetonitrile (B52724), or methanol (B129727) with an acid modifier like trifluoroacetic acid), is commonly employed.

The compound is detected as it elutes from the column, most often by a UV detector set to a wavelength where the chlorophenyl group absorbs strongly (e.g., ~260 nm). The area of the resulting chromatographic peak is proportional to the concentration of the compound. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is constructed using standards of known concentration. HPLC can also be coupled with mass spectrometry (LC-MS) for highly sensitive and selective analysis. dtu.dk

Table 4: Typical HPLC Parameters for Amino Acid Analysis

Parameter Typical Setting
Column Reversed-phase C18, 4 µm
Mobile Phase Gradient of water/acetonitrile with 0.1% TFA
Detection UV at ~260 nm or Fluorescence
Flow Rate 1.0 mL/min
Application Purity assessment, quantification

Source: General HPLC methods for amino acids. jafs.com.pl

Gas Chromatography (GC) is another powerful separation technique known for its high resolution. However, because amino acids like this compound are non-volatile, they must first be converted into volatile derivatives before analysis. researchgate.net

Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. d-nb.info For instance, the compound can be reacted with an alcohol (e.g., methanol) in an acidic solution to form the methyl ester, followed by a reaction with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl derivative. d-nb.info Another approach is the use of alkyl chloroformates, which react with both the amino and carboxyl groups to yield volatile derivatives suitable for GC analysis. nist.govd-nb.info

Once derivatized, the compound can be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). csusb.edu GC-MS provides both separation and structural identification, making it a highly specific and sensitive analytical method. nist.gov

Table 5: Common Derivatization Reagents for GC Analysis of Amino Acids

Reagent(s) Derivative Formed
Alkyl Chloroformate (e.g., Methyl Chloroformate) N-alkoxycarbonyl-amino acid alkyl ester
Trifluoroacetic Anhydride (TFAA) and Alcohol N-trifluoroacetyl-amino acid alkyl ester
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) N-trimethylsilyl derivative

Source: Literature on GC analysis of amino acids. d-nb.infonist.gov

X-Ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases, data from closely related compounds offer significant insights into its likely solid-state conformation. For instance, the crystal structure of Fmoc-4-chloro-L-phenylalanine, which shares the same core amino acid structure, has been determined. nih.gov The crystallographic data for this related compound reveals a monoclinic crystal system with the space group P 1 21 1. nih.gov The unit cell parameters are a = 13.168 Å, b = 4.8390 Å, and c = 17.400 Å, with angles α = 90°, β = 111.41°, and γ = 90°. nih.gov

Studies on other N-methylated peptides show that N-methylation can influence the peptide backbone conformation, sometimes favoring a cis peptide bond geometry, which is less common in non-methylated peptides. iucr.org The combination of the chloro-substituted phenyl ring and the N-methyl group in this compound will dictate the crystal packing, likely involving a combination of hydrogen bonding from the carboxylic acid and amine groups, as well as π–π stacking interactions between the aromatic rings. The precise determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Table 1: Crystallographic Data for the Related Compound Fmoc-4-chloro-L-phenylalanine nih.gov

ParameterValue
Formula C₂₄H₂₀ClNO₄
Crystal System Monoclinic
Space Group P 1 21 1
a (Å) 13.168
b (Å) 4.8390
c (Å) 17.400
α (°) 90
β (°) 111.41
γ (°) 90
Volume (ų) 1032.5
Z 2

Source: Crystallography Open Database (COD), accessed via PubChem. nih.gov

Chiral Separation and Enantiomeric Purity Determination

As this compound is a chiral molecule, distinguishing between its L- and D-enantiomers is critical. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. The determination of enantiomeric purity is essential as different enantiomers can exhibit distinct biological activities.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For phenylalanine derivatives, polysaccharide-based CSPs have proven to be particularly effective. tandfonline.comphenomenex.com Columns such as those based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) are capable of resolving the enantiomers of N-protected amino acid esters. tandfonline.com Research on the separation of 4-chlorophenylalanine methyl and ethyl esters has shown that amylose (B160209) tris(3,5-dimethylphenylcarbamate) stationary phases can achieve good selectivity. nih.gov The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Another effective approach for the chiral analysis of N-methylated amino acids involves pre-column derivatization with a chiral reagent, followed by separation of the resulting diastereomers on a standard reversed-phase HPLC column (e.g., ODS-Hypersil). nih.govnih.gov Chiral derivatizing agents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), or N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) react with the secondary amine of this compound to form diastereomeric pairs that are more easily separable. nih.govnih.gov Detection is often performed using UV or mass spectrometry (MS), the latter providing enhanced sensitivity and selectivity. nih.gov

The choice of mobile phase is also crucial for achieving optimal separation. For polysaccharide-based CSPs, mixtures of hexane (B92381) and an alcohol like 2-propanol are common in normal-phase mode. tandfonline.com In reversed-phase mode, mixtures of acetonitrile and aqueous buffers are used. phenomenex.com The addition of acidic or basic modifiers to the mobile phase can significantly influence the retention and selectivity of the separation. nih.gov

Table 2: Common HPLC Techniques for Chiral Separation of Phenylalanine Derivatives

TechniqueChiral Selector/ReagentTypical Mobile PhaseDetectionReference(s)
Direct HPLC with Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / 2-PropanolUV tandfonline.com
Direct HPLC with Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate)Eluents with acid/base modifiersUV nih.gov
Indirect HPLC via Chiral Derivatization N-α-(5-fluoro-2,4-dinitrophenyl)-(L)-valine amide (FDNP-Val-NH₂)Acetonitrile / Water with Trifluoroacetic Acid (TFA)UV, MS nih.gov
Indirect HPLC via Chiral Derivatization FDAA, GITC, S-NIFEAcetonitrile / WaterUV, MS nih.gov

Future Research Trajectories and Translational Potential of N Methyl 4 Chloro L Phenylalanine

Exploration of Novel Synthetic Pathways and Sustainable Production

The current chemical synthesis of N-methylated amino acids often involves the use of toxic reagents and can result in low yields and incomplete enantiopurity. nih.gov Future research will likely focus on developing more efficient and environmentally friendly synthetic methods. One promising avenue is the exploration of biocatalytic and fermentative routes.

Metabolic engineering of microorganisms like Corynebacterium glutamicum has already shown potential for the de novo production of N-methylphenylalanine from renewable resources like glucose and xylose. nih.govnih.govresearchgate.net By engineering the bacterium to overproduce phenylpyruvate and introducing a modified imine reductase, researchers have successfully produced N-methylphenylalanine. nih.govresearchgate.net Future work could adapt these systems for the specific production of N-Methyl-4-chloro-L-phenylalanine, potentially by using 4-chlorophenylpyruvate as a precursor. This would involve further genetic modification of the host organism and optimization of fermentation conditions to maximize titer, yield, and productivity.

Table 1: Comparison of Synthetic Approaches for N-Methylated Amino Acids

Synthesis MethodAdvantagesDisadvantagesFuture Research Direction
Chemical Synthesis Well-established, versatile for various derivatives.Often requires toxic reagents, may have low yields and enantiopurity. nih.govDevelopment of greener catalysts and reaction conditions.
Biocatalytic/Fermentative Production Sustainable, uses renewable feedstocks, high enantiopurity. nih.govresearchgate.netCan have lower titers and productivity compared to chemical synthesis. nih.govStrain engineering and process optimization to improve efficiency. nih.govresearchgate.net

Expanding the Scope of Biochemical and Enzymatic Applications

This compound and its derivatives are valuable tools for biochemical and enzymatic studies. chemimpex.comontosight.ai The presence of the N-methyl group can enhance proteolytic stability, and the chloro-substituent can modulate binding interactions, making it a useful probe for studying enzyme mechanisms and protein-protein interactions. chemimpex.comchemrxiv.org

For instance, N-methylated amino acids have been investigated as substrates or inhibitors of enzymes like phenylalanine ammonia (B1221849) lyase. researchgate.net N-Methyl-4-nitro-L-phenylalanine, a related compound, has been shown to be a potent inhibitor of this enzyme. researchgate.netchemimpex.com Future research could explore the inhibitory potential of this compound against a wider range of enzymes, including those involved in amino acid metabolism and signaling pathways. ontosight.ai Its structural similarity to phenylalanine suggests it could be a competitive inhibitor for enzymes that recognize L-phenylalanine. ontosight.ai

Furthermore, derivatives of 4-chloro-phenylalanine are used to study the effects of amino acid substitutions on enzyme activity and to investigate the role of specific amino acids in brain function. chemimpex.comsigmaaldrich.com The methyl ester form is also utilized in biochemical and pharmaceutical applications. ontosight.ai

Integration into Advanced Peptide and Protein Engineering Methodologies

The incorporation of unnatural amino acids like this compound into peptides and proteins is a powerful strategy in protein engineering. chemimpex.com N-methylation can confer desirable properties such as increased resistance to enzymatic degradation and improved membrane permeability, which are crucial for the development of peptide-based therapeutics. researchgate.net

Researchers use derivatives like Boc-N-methyl-4-chloro-L-phenylalanine as building blocks in solid-phase peptide synthesis to create modified peptides with enhanced stability and biological activity. chemimpex.com The unique properties of this amino acid can be leveraged to design peptides with novel functions or improved therapeutic profiles. chemimpex.com For example, variants of a designed miniprotein containing 4-chloro-phenylalanine have been synthesized to study protein stability, although some aggregated in solution. nih.gov

Future efforts will likely focus on optimizing the incorporation of this compound into larger proteins using techniques like cell-free protein synthesis and engineered tRNA synthetases. rsc.org This could lead to the development of proteins with novel catalytic activities, binding specificities, or enhanced stability for various biotechnological and therapeutic applications.

Development as a Lead Compound for Academic Drug Discovery Research (Pre-Clinical, Mechanistic)

The structural features of this compound make it an attractive scaffold for academic drug discovery research. chemimpex.com The chlorine atom can significantly impact the pharmacokinetic properties of a molecule and can be a key feature in potent drugs. chemrxiv.org Derivatives of phenylalanine are being explored for various therapeutic areas, including antiviral and anticancer applications. ontosight.ainih.gov

For example, novel phenylalanine derivatives bearing a quinazolin-4-one scaffold have been identified as potent HIV capsid modulators. nih.gov The ability to modify the phenylalanine core, such as with N-methylation and chlorination, provides a rich chemical space for generating lead compounds. chemimpex.com

Future pre-clinical and mechanistic studies could investigate this compound and its derivatives as inhibitors of specific enzymes or as modulators of receptor function. ontosight.aiontosight.ai Its potential role in neuroscience research, given the use of related compounds to study neurotransmitter function, is also an area ripe for exploration. chemimpex.comchemimpex.com For instance, p-Chlorophenylalanine (PCPA) is known to inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis, and is used to study the effects of serotonin depletion. sigmaaldrich.commdpi.com

Table 2: Potential Research Areas for this compound in Drug Discovery

Research AreaRationalePotential Application
Enzyme Inhibition Structural similarity to natural amino acids. ontosight.aiDevelopment of targeted therapies for metabolic disorders or cancer. chemimpex.comontosight.ai
Neuroscience Influence on neurotransmitter pathways. chemimpex.comchemimpex.comInvestigating neurological conditions and developing novel therapeutics. chemimpex.com
Antiviral Research Phenylalanine derivatives show antiviral activity. nih.govLead compound for developing new antiviral agents.
Peptide-based Drugs Enhanced stability and bioactivity of peptides. chemimpex.comCreation of more effective peptide therapeutics.

Role in Advancing Understanding of Amino Acid Metabolism and Modified Protein Function

The study of unnatural amino acids like this compound provides valuable insights into the flexibility and limitations of cellular machinery, such as the enzymes involved in amino acid metabolism and protein synthesis. rsc.org Investigating how this modified amino acid is recognized (or not recognized) by aminoacyl-tRNA synthetases can illuminate the principles of substrate specificity and the potential for misincorporation of amino acids into proteins. rsc.org

By incorporating this compound into specific protein sites, researchers can systematically probe the effects of N-methylation and halogenation on protein structure, stability, and function. chemimpex.com This can lead to a deeper understanding of the forces that govern protein folding and the molecular basis of protein function.

Future research in this area could involve systematic studies on how the translational machinery accommodates this amino acid and the downstream consequences of its incorporation on protein function and cellular processes. This knowledge is fundamental to advancing the fields of synthetic biology and protein engineering.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Methyl-4-chloro-L-phenylalanine, and how can protecting groups optimize yield?

  • Methodological Answer : Synthesis typically involves sequential chlorination and methylation of L-phenylalanine derivatives. For example, substituting the 4-position with chlorine can be achieved using N-acetyl-4-chloromethyl phenylalanine ethyl ester as an intermediate. Protecting groups like Boc (tert-butoxycarbonyl) are critical to prevent undesired side reactions during alkylation or acylation steps. Post-synthesis, acidic hydrolysis (e.g., HCl) removes protecting groups while preserving stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substitution patterns. For instance, 1^1H and 13^13C NMR can identify methyl and chloro substituents by their distinct chemical shifts. Infrared (IR) spectroscopy helps verify functional groups (e.g., C-Cl stretching at ~550–850 cm1^{-1}). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to the compound’s amino and carboxyl groups. Buffered solutions near physiological pH (7.0–7.4) minimize hydrolysis. Elevated temperatures (>25°C) accelerate degradation; thus, storage at 4°C or -20°C is advised. Pre-experiment stability assays (e.g., HPLC monitoring over 24 hours) are recommended to confirm integrity under specific conditions .

Advanced Research Questions

Q. What role does the 4-chloro substituent play in modulating peptide interactions and bioactivity?

  • Methodological Answer : The chloro group enhances hydrophobicity and electron-withdrawing effects, potentially altering peptide-receptor binding. For systematic studies, incorporate this compound into model peptides (e.g., antimicrobial or enzyme inhibitors) and compare activity to unmodified phenylalanine analogs. Circular dichroism (CD) can assess conformational changes, while surface plasmon resonance (SPR) quantifies binding affinities .

Q. How can researchers address regioselectivity challenges during chlorination of L-phenylalanine derivatives?

  • Methodological Answer : Regioselective 4-chlorination requires controlled electrophilic substitution. Use catalysts like FeCl3_3 or AlCl3_3 in anhydrous conditions to direct chlorine to the para position. Monitoring reaction progress with TLC or LC-MS ensures minimal ortho/meta byproducts. Computational modeling (e.g., DFT) can predict reactive sites and optimize reaction conditions .

Q. What mechanistic insights explain the hydrolysis of this compound intermediates under acidic conditions?

  • Methodological Answer : Acidic hydrolysis cleaves ester or amide protecting groups via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. For example, Boc deprotection in HCl generates tert-butyl carbocation intermediates, which stabilize the reaction pathway. Kinetic studies (e.g., varying HCl concentration) and isotopic labeling (18^{18}O) can elucidate rate-determining steps .

Q. How does the methyl group in this compound affect its metabolic stability in vivo?

  • Methodological Answer : Methylation reduces susceptibility to enzymatic degradation (e.g., aminopeptidases). To evaluate metabolic stability, incubate the compound with liver microsomes or plasma and quantify degradation via LC-MS/MS. Comparative studies with non-methylated analogs can isolate the methyl group’s contribution to pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.